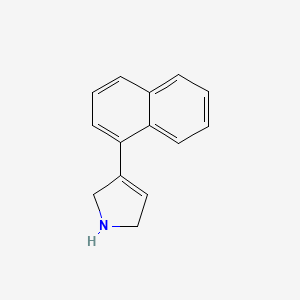

3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

756813-28-2 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole |

InChI |

InChI=1S/C14H13N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-8,15H,9-10H2 |

InChI Key |

DWMUBMVZQXPGNN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CN1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Mechanistic Elucidation of 3 Naphthalen 1 Yl 2,5 Dihydro 1h Pyrrole Formation

Detailed Reaction Mechanism Investigations for Dihydropyrrole Annulation

The construction of the 2,5-dihydropyrrole ring system can proceed through several distinct mechanistic pathways. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions.

Radical Intermediates and Cascade Reactions in Nitrogen Heterocycle Synthesis

Radical-mediated reactions offer a powerful tool for the construction of nitrogen-containing heterocycles. In the context of dihydropyrrole synthesis, a plausible mechanism involves the formation of radical intermediates that initiate a cascade of cyclization events. For instance, a reaction could be initiated by the generation of a radical on a suitable precursor, which then undergoes an intramolecular cyclization to form the five-membered dihydropyrrole ring. While specific studies on the radical-mediated synthesis of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole are not extensively documented, analogous radical cyclizations are well-established in heterocyclic chemistry.

Ionic Pathways: Iminium Ion Cyclizations and Related Processes

Ionic pathways, particularly those involving the formation of iminium ions, represent a common and efficient strategy for the synthesis of dihydropyrroles. In a typical scenario, the condensation of an appropriate amine and an aldehyde or ketone generates an iminium ion intermediate. This electrophilic species can then be attacked intramolecularly by a nucleophile to forge the dihydropyrrole ring. The regioselectivity of the cyclization is governed by the stability of the resulting carbocation and the steric environment around the reacting centers.

Phosphine-Promoted Condensation Mechanisms

Phosphine-catalyzed [3+2] annulation reactions are a highly effective method for the synthesis of 3-pyrrolines (2,5-dihydropyrroles). This methodology typically involves the reaction of an allene (B1206475) or a modified allylic compound with an imine. A proposed mechanism for the phosphine-catalyzed annulation of modified allylic compounds with N-tosylimines begins with the formation of a phosphonium (B103445) salt and a subsequent ylide. This ylide then acts as a nucleophile, attacking the imine. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the phosphine (B1218219) catalyst to yield the 2,5-cis-disubstituted 3-pyrroline (B95000) with high stereoselectivity. The presence of a substituent on the allylic partner is often crucial for the success of this reaction.

A plausible mechanistic pathway for the formation of a 3-substituted dihydropyrrole via a phosphine-catalyzed [3+2] annulation is detailed in the table below.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the phosphine on the γ-carbon of the allenoate. | Formation of a zwitterionic phosphonium enolate. |

| 2 | Proton transfer. | Generation of a vinylphosphonium salt. |

| 3 | Michael addition of the imine nitrogen to the β-position of the vinylphosphonium salt. | Formation of an enolate intermediate. |

| 4 | Intramolecular cyclization (aza-Wittig type reaction). | Formation of a five-membered ring intermediate. |

| 5 | Elimination of phosphine oxide. | Formation of the 2,5-dihydro-1H-pyrrole ring. |

Transition State Analysis and Reaction Pathway Mapping

Computational studies, particularly Density Functional Theory (DFT) calculations, are invaluable for mapping reaction pathways and analyzing transition state structures. Such studies can provide insights into the energetics of different mechanistic possibilities, helping to rationalize observed selectivities. For phosphine-catalyzed reactions, DFT calculations can elucidate the structures of key intermediates and transition states, explaining the origins of chemoselectivity and regioselectivity. For instance, in the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT has been used to compare multiple pathways and identify the most favorable one. Similar computational approaches can be applied to the synthesis of this compound to understand the factors governing its formation.

Influence of the Naphthalene (B1677914) Substituent on Reaction Kinetics and Selectivity

The bulky and electronically distinct naphthalene substituent at the 3-position of the dihydropyrrole ring is expected to exert a significant influence on both the kinetics and selectivity of the annulation reaction.

The steric hindrance introduced by the peri-hydrogen of the naphthalene ring can impact the approach of reactants and the geometry of the transition state. This steric demand can lead to a decrease in reaction rates compared to smaller aryl substituents. However, it can also enhance selectivity by favoring specific reaction pathways that minimize steric clashes. A systematic study on the distortion of a naphthalene ring due to steric repulsion between peri-substituents has shown that significant out-of-plane distortions can occur, which would undoubtedly affect the reactivity of a naphthalenyl-substituted precursor.

Electronically, the naphthalene ring is an electron-rich aromatic system. This electronic nature can influence the stability of charged intermediates, such as carbocations or carbanions, that may be formed during the reaction. For instance, in an ionic pathway, the electron-donating character of the naphthalene group could stabilize a nearby positive charge, thereby accelerating the reaction. Conversely, it could destabilize an adjacent negative charge. The electronic effects of substituents on naphthalene have been studied using DFT calculations, providing a framework for understanding their influence on reaction mechanisms.

The table below summarizes the expected effects of the naphthalen-1-yl substituent.

| Effect | Influence on Reaction |

| Steric Hindrance | May decrease reaction rate. Can enhance diastereoselectivity by favoring less hindered transition states. |

| Electronic Nature | Can stabilize cationic intermediates, potentially increasing reaction rates in ionic pathways. |

Stereochemical Outcomes and Diastereocontrol Mechanisms

The formation of this compound can potentially generate stereocenters, leading to the formation of different stereoisomers. Understanding and controlling the stereochemical outcome is a critical aspect of the synthesis.

In phosphine-catalyzed [3+2] annulation reactions, high diastereoselectivity is often observed. The stereochemistry of the final product is determined in the key bond-forming steps of the catalytic cycle. The relative orientation of the substituents in the transition state, which is influenced by steric and electronic factors, dictates the diastereomeric ratio of the product. The bulky naphthalene group is likely to play a dominant role in directing the stereochemical course of the reaction, favoring the formation of the thermodynamically more stable diastereomer where steric interactions are minimized.

For example, in the phosphine-catalyzed annulation of γ-substituted allenoates with succinimides, excellent diastereoselectivities (up to >99:1 dr) have been achieved. This high level of control is attributed to the well-defined geometry of the intermediates and transition states in the catalytic cycle. Similar principles of stereocontrol would apply to the synthesis of this compound, where the naphthalene substituent would likely enforce a high degree of facial selectivity in the key bond-forming steps.

Advanced Spectroscopic Characterization of 3 Naphthalen 1 Yl 2,5 Dihydro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for the complete structural assignment of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole.

Predicted ¹H and ¹³C NMR Data:

The expected chemical shifts for the protons and carbons of the title compound are presented below. These predictions are based on the known effects of the naphthalene (B1677914) and dihydropyrrole moieties.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-5 (CH₂) | 3.8 - 4.2 | m |

| H-3 (CH) | 4.5 - 4.9 | m |

| H-4 (CH) | 5.8 - 6.2 | m |

| N-H | 2.0 - 4.0 | br s |

| Naphthyl-H | 7.4 - 8.2 | m |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-5 | 55 - 65 |

| C-3 | 40 - 50 |

| C-4 | 125 - 135 |

| Naphthyl-C | 120 - 140 |

Multi-dimensional NMR experiments are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. mdpi.commdpi.com Key correlations would be expected between the protons on the dihydropyrrole ring, specifically between H-3 and the protons on C-2 and C-4, as well as between the protons on C-2 and C-5.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. mdpi.commdpi.com It would be used to definitively assign the proton signals to their corresponding carbon atoms in both the dihydropyrrole ring and the naphthalene moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. mdpi.commdpi.comresearchgate.net This would be instrumental in confirming the connection between the naphthalene ring and the dihydropyrrole ring, for instance, by observing a correlation between the H-3 proton of the pyrrole (B145914) ring and the C-1 carbon of the naphthalene ring.

The stereochemistry of the molecule, particularly if synthesized as a racemate or if chiral centers are introduced, can be investigated using coupling constants and Nuclear Overhauser Effect (NOE) experiments.

The magnitude of the proton-proton coupling constants (³J) in the dihydropyrrole ring can provide insights into the dihedral angles between adjacent protons, which in turn relates to the ring's conformation. libretexts.orgoregonstate.eduorgchemboulder.com For a five-membered ring, these values can be complex but are generally informative about the relative stereochemistry of the substituents.

NOE (Nuclear Overhauser Effect) experiments , such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining through-space proximity of protons. researchgate.netlibretexts.org Irradiation of the H-3 proton would be expected to show an NOE enhancement to the adjacent protons on the naphthalene ring (specifically H-2' and H-8') and to the protons at the C-2 and C-4 positions of the dihydropyrrole ring, confirming their spatial relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used for conformational analysis. researchgate.netillinois.edu

The IR and Raman spectra of this compound would be characterized by vibrations from both the naphthalene and the dihydropyrrole moieties.

Interactive Data Table: Predicted Key Vibrational Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| N-H | Stretch | 3300 - 3500 (broad) | 3300 - 3500 (weak) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C (Naphthyl) | Stretch | 1580 - 1620, 1450 - 1520 | 1580 - 1620, 1450 - 1520 (strong) |

| C=C (Dihydropyrrole) | Stretch | ~1650 | ~1650 |

| N-H | Bend | 1550 - 1650 | Weak |

| Aromatic C-H | Out-of-plane bend | 770 - 840 (strong) | 770 - 840 |

The N-H stretching vibration is expected to appear as a broad band in the IR spectrum. dtic.mil The aromatic C-H stretches of the naphthalene ring will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydropyrrole ring will be found just below 3000 cm⁻¹. sid.irnasa.gov The characteristic C=C stretching vibrations of the naphthalene ring will appear in the 1450-1620 cm⁻¹ region. nasa.govresearchgate.netastrochem.org The C=C stretch of the dihydropyrrole ring is also expected in this region. The out-of-plane C-H bending vibrations of the substituted naphthalene ring are typically strong in the IR spectrum and can provide information about the substitution pattern. astrochem.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula.

For this compound, the molecular formula is C₁₄H₁₃N. The expected exact mass can be calculated and compared with the experimentally determined value from HRMS.

Interactive Data Table: Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₁₄H₁₃N | 195.1048 |

| [M+H]⁺ | C₁₄H₁₄N | 196.1126 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. sci-hub.stresearchgate.netlibretexts.orgwikipedia.orggbiosciences.com Common fragmentation pathways for N-heterocyclic compounds often involve the loss of small neutral molecules or radicals from the ring system. For the title compound, fragmentation could involve cleavage of the bond between the naphthalene and pyrrole rings, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Conformation

A search for single-crystal X-ray diffraction studies on this compound did not yield specific crystallographic data. Such an analysis would be required to definitively determine its solid-state conformation, including parameters such as:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: Precise measurements of the bonds connecting the naphthalene and dihydro-pyrrole rings.

Dihedral Angles: The torsion angle between the plane of the naphthalene ring and the dihydro-pyrrole ring, which would define the molecule's three-dimensional shape.

Without experimental data, a data table for its crystallographic parameters cannot be generated.

Specialized Spectroscopic Techniques (e.g., EPR for Radical Intermediates, if detected during synthesis)

There is no available literature detailing the use of specialized spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR), to investigate the synthesis of this compound. EPR spectroscopy is a highly sensitive method for detecting and characterizing species with unpaired electrons, such as radical intermediates that may form during a reaction.

A study employing EPR during the synthesis of this compound could potentially provide insights into the reaction mechanism, but no such studies have been published. Therefore, there are no findings to report on the detection or characterization of radical intermediates for this specific synthesis.

Computational and Theoretical Studies of 3 Naphthalen 1 Yl 2,5 Dihydro 1h Pyrrole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole. These methods provide detailed insights into the molecule's geometry, orbital energies, and potential for chemical transformation. For a molecule of this nature, a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p) would be appropriate for obtaining a balance between computational cost and accuracy in predicting its properties.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the naphthalene (B1677914) and dihydropyrrole rings. This rotation dictates the relative orientation of the two ring systems, leading to different conformers with varying steric and electronic interactions.

Quantum-mechanical ab initio calculations on analogous systems, such as 1,5-bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene, have shown that the minimum energy configuration often occurs when the naphthalene ring system and the pyrrole (B145914) groups are nearly perpendicular to each other. nih.govnih.gov This arrangement minimizes steric hindrance. For this compound, a potential energy surface scan would likely reveal two main energy minima corresponding to different staggered conformations of the bulky naphthalene group relative to the dihydropyrrole ring. The energy barriers between these conformers would also be determined, providing insight into the molecule's flexibility at different temperatures.

Table 1: Hypothetical Conformational Analysis Data for this compound This table presents expected, not experimental, data based on analogous compounds.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conformer A | ~90° | 0.00 | 75 |

| Conformer B | ~270° | 0.65 | 25 |

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

The HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the dihydropyrrole, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed across the naphthalene ring system, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Predictions for similar molecules have shown good agreement with experimental data, with mean absolute errors for ¹H shifts often below 0.10 ppm. nih.govnih.gov The predicted shifts would be sensitive to the molecule's conformation, particularly for the protons on and near the dihydropyrrole ring, which are influenced by the magnetic anisotropy of the naphthalene ring.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies. These calculations help in assigning the peaks in experimental spectra to specific molecular motions, such as C-H stretches, C=C stretches of the naphthalene ring, and N-H bends of the dihydropyrrole ring.

Table 2: Predicted Spectroscopic Data for this compound This table presents expected, not experimental, data based on analogous compounds.

| Data Type | Predicted Value | Notes |

|---|---|---|

| ¹H NMR (ppm) | 7.5-8.2 | Naphthalene protons |

| ¹H NMR (ppm) | 3.5-4.5 | Dihydropyrrole protons |

| ¹³C NMR (ppm) | 125-135 | Naphthalene carbons |

| ¹³C NMR (ppm) | 50-70 | Dihydropyrrole carbons |

| IR Freq. (cm⁻¹) | ~3350 | N-H stretch |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. nih.govresearchgate.net By simulating the molecule's movement over time in the presence of explicit solvent molecules, MD can reveal how the solvent influences its conformational preferences and flexibility. rsc.org For instance, in a polar solvent, conformations with a higher dipole moment might be stabilized. MD simulations are also crucial for understanding how the molecule might interact with other molecules in its environment, which is particularly relevant for predicting its behavior in biological systems or as a material component.

Mechanistic Computational Studies and Transition State Identification

Computational methods can be employed to study the potential reaction mechanisms involving this compound. For a given reaction, the geometries and energies of reactants, products, intermediates, and transition states can be calculated. This allows for the determination of activation energies and reaction pathways. For example, the mechanism of electrophilic addition to the double bond of the dihydropyrrole ring could be investigated, identifying the transition state and any intermediates to understand the reaction's feasibility and stereoselectivity. DFT studies on related systems have successfully elucidated reaction mechanisms, including cycloadditions and bond formations. chemrxiv.org

Theoretical Insights into the Influence of the Naphthalene-1-yl Group on the Dihydropyrrole Ring System

The naphthalene-1-yl group is expected to exert significant electronic and steric influence on the dihydropyrrole ring. Electronically, the naphthalene system can engage in π-stacking interactions and can withdraw or donate electron density depending on the reaction conditions, thereby modulating the reactivity of the dihydropyrrole ring. Sterically, the bulky naphthalene group will influence the approach of reactants to the dihydropyrrole ring, potentially leading to high regioselectivity and stereoselectivity in reactions. The near-perpendicular arrangement of the two rings, as suggested by conformational analysis, would create a specific steric environment around the dihydropyrrole core.

Synthetic Applications of 3 Naphthalen 1 Yl 2,5 Dihydro 1h Pyrrole in Advanced Chemical Synthesis

Role as a Precursor for Diverse Chemical Scaffolds

The chemical reactivity of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole allows for its transformation into various other nitrogen-containing heterocycles. The partially saturated ring can be readily converted into either fully saturated pyrrolidine (B122466) systems or aromatized to form pyrrole (B145914) derivatives, providing access to two distinct and important classes of compounds from a single starting material.

Transformations to Saturated (Pyrrolidines) and Aromatic (Pyrroles) Nitrogen Heterocycles

The conversion of the 2,5-dihydropyrrole core into pyrrolidines or pyrroles is a straightforward process achieved through standard reduction or oxidation reactions, respectively.

Synthesis of N-Aryl-Substituted Pyrrolidines: The saturation of the double bond within the dihydropyrrole ring to yield the corresponding 3-(Naphthalen-1-yl)pyrrolidine can be accomplished through catalytic hydrogenation. This transformation is a common strategy for producing N-aryl-substituted pyrrolidines, which are prevalent structural motifs in many bioactive substances and pharmaceuticals. mdpi.com Methods such as iridium-catalyzed transfer hydrogenation are effective for the reductive amination of diketones to form pyrrolidine rings. mdpi.com

Synthesis of N-Aryl-Substituted Pyrroles: Conversely, the dihydropyrrole ring can be aromatized to the corresponding pyrrole. This oxidation is a key transformation, as pyrrole derivatives are fundamental components in pharmaceuticals, natural products, and optoelectronic materials. mdpi.com This process is often driven by the thermodynamic stability gained from forming the aromatic pyrrole ring. mdpi.com Common methods include acid-catalyzed isomerization or oxidation using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.com The oxidation of similar polyaryl-substituted pyrroles has been achieved using reagents like potassium dichromate. rsc.org

| Transformation | Target Scaffold | Typical Reagents/Conditions | Key Feature |

|---|---|---|---|

| Reduction | Pyrrolidine | Catalytic Hydrogenation (e.g., H₂, Pd/C), Transfer Hydrogenation | Saturation of the C=C double bond |

| Oxidation/Aromatization | Pyrrole | m-CPBA, Potassium Dichromate, Acid Catalysis (e.g., BF₃) | Formation of a stable aromatic ring |

Derivatization and Functionalization of the Dihydropyrrole Ring

Beyond altering the saturation of the heterocyclic core, the this compound scaffold allows for further modification at multiple sites. The nitrogen atom and the olefinic bond are primary targets for introducing new functional groups, thereby expanding the molecular diversity obtainable from this precursor.

N-Functionalization: The secondary amine within the dihydropyrrole ring is readily functionalized. Standard organic reactions such as N-alkylation, N-acylation, or N-sulfonylation can be employed to attach a wide variety of substituents. This functionalization is crucial for tuning the molecule's physical and electronic properties and for building more complex structures.

C=C Bond Functionalization: The double bond in the ring is susceptible to various electrophilic addition reactions. For instance, epoxidation followed by ring-opening can introduce vicinal diols, while dihydroxylation can achieve a similar outcome directly. Dirhodium tetracarboxylate-catalyzed reactions have been shown to facilitate highly selective C-H functionalization at the C2 position of N-Boc-2,5-dihydro-1H-pyrrole using aryldiazoacetates, a reaction that surprisingly outcompetes the expected cyclopropanation of the double bond. researchgate.netacs.orgnih.gov This method allows for the precise installation of functional groups, creating versatile synthetic intermediates for pharmaceutically relevant pyrrolidine derivatives. acs.orgnih.gov

| Reaction Site | Reaction Type | Example Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| Nitrogen Atom | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides | Tertiary amine / Amide |

| C=C Double Bond | Epoxidation | m-CPBA | Epoxide ring |

| C2 Position (α to N) | C-H Functionalization | Aryldiazoacetates, Rh₂(PTAD)₄ catalyst | α-Substituted pyrrolidine |

Application in Materials Science

The unique combination of the electron-rich naphthalene (B1677914) unit and the versatile pyrrole/dihydropyrrole core makes this scaffold highly attractive for the development of advanced functional materials. Its derivatives are increasingly being explored for applications in organic electronics and catalysis.

Development of Conjugated Systems and Polymers

The this compound unit is a precursor to building blocks for π-conjugated systems. Following aromatization to the pyrrole, the resulting naphthalene-pyrrole structure can be incorporated into larger oligomers and polymers. The naphthalene moiety, with its large, planar π-system, enhances intermolecular π-π stacking, which is critical for efficient charge transport in organic materials. rsc.orgcore.ac.uk

Researchers have synthesized various naphthalene-containing conjugated polymers for potential use in electro-optical devices. academax.com Similarly, silicon-containing π-conjugated oligomers incorporating naphthalene and binaphthalene units have been developed, demonstrating that the extension of the π-system can lead to materials with tunable optical and electronic properties suitable for optoelectronic applications. mdpi.com

Components in Organic Electronic Materials (e.g., organic semiconductors, photochromic materials)

The properties derived from the naphthalene-pyrrole combination are particularly relevant to organic electronic materials. The high electron affinity and charge carrier mobility of naphthalene-based units make them excellent candidates for organic semiconductors. nih.gov

A notable example is the use of naphthalene-flanked diketopyrrolopyrrole (DPP) derivatives as active materials in organic field-effect transistors (OFETs). rsc.orgcore.ac.ukresearchgate.net These materials exhibit excellent thermal stability and suitable energy levels for p-type semiconducting behavior. rsc.orgresearchgate.net In one study, a monomer with an n-decyl alkyl chain on the DPP core and naphthalene flanking groups achieved a charge carrier mobility of 0.019 cm² V⁻¹ s⁻¹ with a high on/off ratio, demonstrating significant potential for use in printed and flexible electronics. rsc.orgcore.ac.uk The design of such molecules highlights the utility of the naphthalene scaffold in creating high-performance organic electronic components. nih.gov

| Material Class | Key Structural Feature | Application | Observed Properties | Reference |

|---|---|---|---|---|

| Naphthalene-flanked DPP Monomer | Diketopyrrolopyrrole core with naphthalene wings | Organic Field-Effect Transistors (OFETs) | Hole mobility up to 0.019 cm² V⁻¹ s⁻¹, Ion/Ioff ratio of 10⁶ | rsc.orgcore.ac.uk |

| Naphthalene Diimide (NDI)-based Polymers | NDI acceptor unit in polymer backbone | n-channel OFETs, Organic Photovoltaics (OPVs) | High electron affinity, good electron mobility, thermal stability | nih.gov |

| Naphthalene-containing Copolymers | Naphthyl chromophore in polymer chain | Electro-optical molecular sensors | Strong green fluorescence, good solubility | academax.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.